1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
“1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a carboxylic acid group, and a cyclopropylmethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclopropanes can be synthesized using various methods. For instance, cyclopropanation strategies have been developed to introduce the cyclopropane motif in a collection of recent total syntheses . Also, functionalized cyclopropanes can be synthesized from carboxylic acids by a radical addition–polar cyclization cascade .
Chemical Reactions Analysis
Cyclopropanes can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides). More recently, single-electron transformations featuring cyclopropyl radicals have emerged .
Scientific Research Applications
Synthesis Improvements
1H-pyrazole-4-carboxylic acid, a structurally related compound, has seen advancements in synthesis, increasing its yield significantly. This improvement is crucial for facilitating research and application in various scientific fields (Dong, 2011).
Formation of Derivatives
1H-pyrazole-3-carboxylic acid has been used to form a range of derivatives, including carboxamides and carboxylates. These derivatives, formed through reactions with different binucleophiles, are important for their potential in various scientific applications (Yıldırım, Kandemirli, & Akçamur, 2005).
Chemical Transformations
1-Cyanocyclopropane-1-carboxylates, closely related to the query compound, have been utilized in transformations to yield diverse pyrazole derivatives. These transformations are crucial for exploring new compounds with potential applications in various research fields (Xue, Liu, Qing, & Wang, 2016).
Hybridizing Agents in Agriculture
Specific pyrazole derivatives have been identified as chemical hybridizing agents in crops like wheat and barley. This application is significant in agricultural research and practices (Beck, Lynch, & Wright, 1988).
Spectral and Theoretical Investigations
Pyrazole-4-carboxylic acid derivatives have been the subject of combined experimental and theoretical studies. These studies are crucial for understanding the molecular properties and potential applications in various scientific domains (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel, an application that is significant in industrial research and material science (Herrag et al., 2007).
Ligands in Medicinal Chemistry
Novel ligands based on 1H-pyrazole-carboxylic acids have been developed for use in medicinal chemistry and metal complex catalysis. These developments are pivotal for advancing research in these areas (Dalinger et al., 2020).
Insecticidal Activities
1H-pyrazole-5-carboxylic acid derivatives have shown notable insecticidal activities, an application important in pest control and agricultural research (Huang et al., 2017).
Future Directions
The development of compounds that can engage more than one binding site at the cell surface offers a path towards improving biological specificity or pharmacological properties . The development of methods to meld biological macromolecules with synthetic compounds will facilitate modulation of receptor biology in ways not previously possible .
Mechanism of Action
Target of Action
“1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known to have diverse biological activities and are often used as building blocks in medicinal chemistry .
Mode of Action
For example, some pyrazoles act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), and others have been found to interact with GABA receptors .
Biochemical Pathways
Depending on their specific structures and targets, pyrazoles can be involved in a variety of biochemical pathways related to inflammation, neurotransmission, and more .
properties
IUPAC Name |
2-(cyclopropylmethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQLNWZTZICXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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